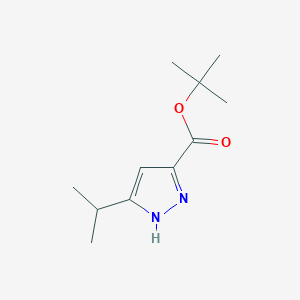![molecular formula C15H24N2O2 B8448740 (S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine](/img/structure/B8448740.png)
(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine: is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine involves multiple steps. The process typically starts with the preparation of the bicyclic core, followed by functionalization to introduce the dimethoxy groups. The final step involves the attachment of the N-methylpropane-1,3-diamine moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine involves its interaction with specific molecular targets. It may act as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities.
Methicillin-resistant Staphylococcus aureus inhibitors: Compounds with similar inhibitory effects on bacterial targets.
Uniqueness
(S)-N1-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N1-methylpropane-1,3-diamine stands out due to its unique bicyclic structure and the presence of dimethoxy groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C15H24N2O2 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
N'-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl]-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C15H24N2O2/c1-17(6-4-5-16)10-12-7-11-8-14(18-2)15(19-3)9-13(11)12/h8-9,12H,4-7,10,16H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
MAPQQNKEQGLJFV-GFCCVEGCSA-N |
Isomerische SMILES |
CN(CCCN)C[C@H]1CC2=CC(=C(C=C12)OC)OC |
Kanonische SMILES |
CN(CCCN)CC1CC2=CC(=C(C=C12)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide](/img/structure/B8448659.png)
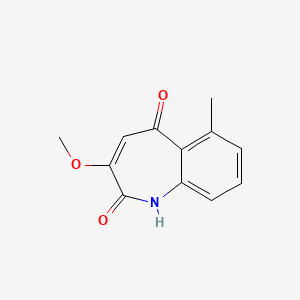
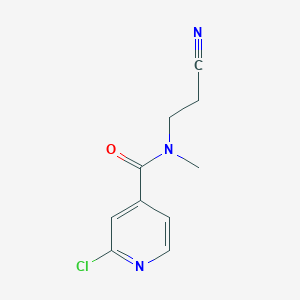
![1,2-Pyrrolidinedicarboxylic acid, 4-(methoxymethyl)-, 1-(1,1-dimethylethyl) 2-[2-oxo-2-(8,9,10,11-tetrahydro-8-oxo-5H-benzo[d]naphtho[2,3-b]pyran-3-yl)ethyl] ester, (2S,4S)-](/img/structure/B8448687.png)
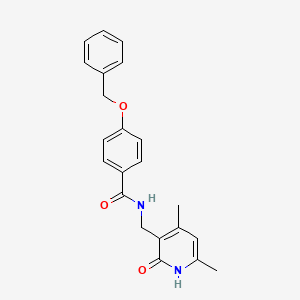
![3-(5-Methyl-oxazolo[4,5-b]pyridin-2-yl)-phenylamine](/img/structure/B8448701.png)
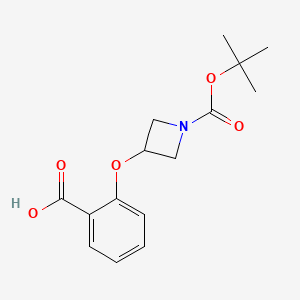
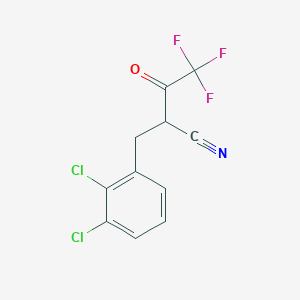
![4-[4-(4-Propylcyclohexyl)cyclohexyl]benzoic acid](/img/structure/B8448745.png)
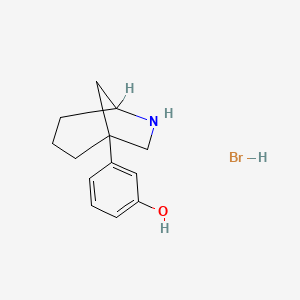
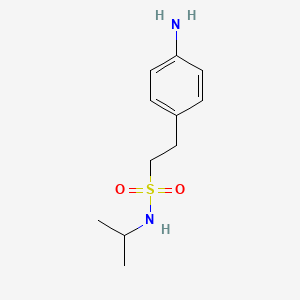
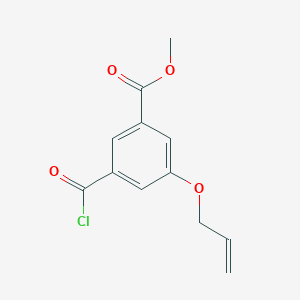
![Ethyl 2-(2-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B8448779.png)
